molecular formula C16H21NO5 B13509342 1-(tert-Butoxycarbonyl)-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

1-(tert-Butoxycarbonyl)-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B13509342
M. Wt: 307.34 g/mol
InChI Key: LONSQLJNLRMNIY-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a complex organic compound that features a quinoline core structure. This compound is notable for its use in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Protection of the Amine Group: The tert-butoxycarbonyl group is introduced to protect the amine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the tert-butoxycarbonyl protecting group, typically using strong acids like trifluoroacetic acid.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the quinoline core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional functional groups, while reduction typically results in the removal of the protecting group to reveal the free amine .

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(tert-Butoxy)carbonyl]-4-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
  • 1-[(tert-Butoxy)carbonyl]-7-ethoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
  • 1-[(tert-Butoxy)carbonyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Uniqueness

1-[(tert-Butoxy)carbonyl]-7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the specific positioning of the methoxy group on the quinoline core, which can influence its reactivity and the types of reactions it undergoes. This positioning can also affect its interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

7-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-12(14(18)19)11-6-5-10(21-4)9-13(11)17/h5-6,9,12H,7-8H2,1-4H3,(H,18,19)

InChI Key

LONSQLJNLRMNIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)OC)C(=O)O

Origin of Product

United States

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